5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride
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Overview
Description
5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an aminoethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrimidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyrimidines. These products can have diverse applications in different scientific fields.
Scientific Research Applications
5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting key metabolic processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride include other aminopyrimidine derivatives such as:
- 2-Aminopyrimidine
- 4-Amino-2-methylpyrimidine
- 5-Amino-2,4-dimethylpyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its unique aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H11ClN4 |
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Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-(1-aminoethyl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-4(7)5-2-9-6(8)10-3-5;/h2-4H,7H2,1H3,(H2,8,9,10);1H |
InChI Key |
DNTYQDJCZUFDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)N)N.Cl |
Origin of Product |
United States |
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